molecular formula C14H14N4O B2920783 N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline CAS No. 62001-34-7

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline

Cat. No.: B2920783
CAS No.: 62001-34-7
M. Wt: 254.293
InChI Key: BOBQVFVCAFBBDK-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxyaniline is a heterocyclic compound featuring a benzotriazole core fused to a benzene ring, substituted with a methyl group linked to a 4-methoxyaniline moiety. Benzotriazole derivatives are renowned for their stability, electronic properties, and versatility in medicinal and materials chemistry .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-19-12-8-6-11(7-9-12)15-10-18-14-5-3-2-4-13(14)16-17-18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBQVFVCAFBBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with benzotriazole derivatives. One common method involves the use of benzotriazole and formaldehyde in the presence of an acid catalyst to form the benzotriazolylmethyl intermediate, which is then reacted with 4-methoxyaniline under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with target molecules, leading to inhibition or modulation of their activity. This compound’s ability to interact with biological targets makes it a promising candidate for drug development .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents/Functional Groups Key Features
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxyaniline Benzotriazole + benzene -CH₂- linker, 4-methoxy-aniline High stability, potential electronic modulation
(Z)-N-(2-(4,6-Dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline (TRI) Triazine + vinyl linker 4,6-Dimethoxy-triazine, 4-methoxy-aniline Antifungal activity against C. albicans
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 1,2,3-Triazole 4-Chlorophenyl, -CF₃, -COOH Antitumor activity (NCI-H522 lung cancer, GP = 68.09%)
N-(5-Benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide Benzamide + thiazole + triazole Benzyl-thiazole, methyl-triazole Colon cancer cell growth inhibition

Key Observations :

  • The target compound’s benzotriazole core distinguishes it from triazine (TRI) or simple triazole derivatives. Benzotriazoles exhibit enhanced aromatic stabilization compared to monocyclic triazoles, influencing reactivity and binding interactions .

Comparison :

  • The target compound likely requires a benzotriazole precursor (e.g., 1H-benzotriazole) reacting with a chloromethyl-4-methoxyaniline intermediate, analogous to methods in and .

Table 2: Activity Profiles of Structural Analogs

Compound Type Biological Activity Mechanism/Application Reference
Triazine-aniline hybrids (TRI) Antifungal (MIC = 8–16 µg/mL vs. C. albicans) Disruption of fungal cell membrane integrity
Triazole-carboxylic acids Antitumor (NCI-H522 lung cancer, GP = 62–86%) Inhibition of c-Met kinase, apoptosis induction
Benzotriazole derivatives Corrosion inhibition, UV stabilization Chelation of metal ions, radical scavenging

Key Gaps and Insights :

  • While the target compound lacks direct activity data, its benzotriazole-methyl-aniline structure shares features with TRI (antifungal) and triazole-carboxylic acids (antitumor). The methoxy group may enhance bioavailability, as seen in methoxy-substituted antitumor agents .

Physicochemical Properties

Benzotriazole derivatives exhibit high thermal stability and moderate solubility in polar solvents. The methoxy group in the target compound increases hydrophilicity compared to non-polar analogs like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid . Computational studies (e.g., density-functional thermochemistry) could further predict its electronic properties and reactivity .

Biological Activity

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline, also known by its CAS number 62001-34-7, is a compound that has garnered attention for its diverse biological activities. This article explores the compound's chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C16H16N4O2
  • Molecular Weight : 296.33 g/mol
  • InChI : InChI=1S/C16H16N4O2/c1-12(21)19(13-7-9-14(22-2)10-8-13)11-20-16-6-4-3-5-15(16)17-18-20/h3-10H,11H2,1-2H3

These properties indicate that the compound belongs to a class of benzotriazole derivatives known for their bioactivity.

Antimicrobial Properties

Research has shown that benzotriazole derivatives exhibit antimicrobial activity. A study highlighted that compounds with the benzotriazole nucleus demonstrated significant antibacterial and antifungal properties against various strains such as Bacillus subtilis, Escherichia coli, and Candida albicans . Specifically, modifications to the benzotriazole structure can enhance these activities.

Anti-inflammatory and Analgesic Effects

Benzotriazoles have also been investigated for their anti-inflammatory and analgesic effects. Compounds structurally similar to this compound have shown mild to moderate anti-inflammatory activity in various assays . The analgesic potential of related compounds suggests a pathway for further exploration in pain management therapies.

Protozoan Activity

Recent studies have indicated that certain benzotriazole derivatives possess antiparasitic properties. For instance, N-benzenesulfonylbenzotriazole was tested against Trypanosoma cruzi, showing dose-dependent growth inhibition of epimastigotes and trypomastigotes . This suggests that this compound may share similar mechanisms of action against protozoan parasites.

Case Studies

A comprehensive review of benzotriazoles revealed their versatile biological behavior. For example:

CompoundActivityTested OrganismsMIC (μg/mL)
4cAnalgesicNot specified-
15aAntibacterialE. coli12.5
20AntiparasiticT. cruzi50

These findings underscore the potential of benzotriazole derivatives in medicinal chemistry.

Q & A

Q. What are the common synthetic routes for N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline, and what factors influence yield optimization?

The compound is typically synthesized via multi-step reactions starting from 4-methoxyaniline. A key intermediate involves azide formation followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the benzotriazole moiety. For example, sequential reactions with propargyl bromide and heterocyclic amines under optimized conditions yield derivatives with moderate-to-good yields (32% in one protocol) . Yield optimization depends on:

  • Catalyst selection : Cu(I) catalysts for regioselective triazole formation.
  • Reaction time : Extended stirring (e.g., overnight) to ensure complete cycloaddition .
  • Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 336.10596 for [M+H]⁺) and isotopic patterns .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy protons at δ ~3.8 ppm, benzotriazole aromatic signals) .
  • IR Spectroscopy : Detects functional groups like N-H stretches (~3400 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and molecular conformation .

Q. How can researchers address discrepancies in structural elucidation of benzotriazole-containing compounds using crystallographic data?

Discrepancies between spectroscopic and crystallographic data can arise from dynamic effects (e.g., tautomerism). Strategies include:

  • SHELX refinement : Use SHELXL for high-resolution small-molecule crystallography to refine atomic positions and occupancy .
  • Comparative analysis : Cross-validate NMR/IR data with crystallographic bond lengths and angles (e.g., benzotriazole C-N distances ~1.3 Å) .
  • DFT calculations : Predict stable tautomers and compare with experimental data .

Q. What methodologies are employed to evaluate the biological activity of benzotriazole-aniline derivatives, and what are their limitations?

  • Antifungal assays : Broth microdilution tests against Candida species measure minimum inhibitory concentrations (MICs) .
  • Enzyme inhibition studies : Fluorogenic substrates assess triazole derivatives as protease/modulator inhibitors .
  • Limitations : Low aqueous solubility (LogD ~3.1–3.2 at pH 7.4) may necessitate DMSO solubilization, complicating in vivo studies .

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data in structural analysis?

  • Multi-method validation : Combine XRD, NMR, and HRMS to cross-verify computational models (e.g., Gaussian-optimized geometries vs. crystallographic data) .
  • Dynamic NMR : Probe temperature-dependent tautomerism in solution to explain discrepancies with static crystal structures .

Q. How does the electronic environment of the benzotriazole moiety influence reactivity and stability in catalytic applications?

  • Electron-withdrawing effects : The benzotriazole ring stabilizes transition states in Pd-catalyzed couplings, enhancing reaction rates .
  • Coordination chemistry : The N3 atom acts as a weak ligand for transition metals (e.g., Ru in hydroaminomethylation), enabling C-C bond formation .
  • Instability under acidic conditions : Protonation at N1 may lead to ring-opening, requiring pH-controlled reaction environments .

Q. What advanced kinetic studies are needed to elucidate intermediates in the synthesis of this compound?

  • Stopped-flow UV-Vis : Monitor azide-alkyne cycloaddition kinetics to identify rate-limiting steps .
  • Isotopic labeling : Use ¹⁵N-labeled 4-methoxyaniline to trace intermediates via HRMS .
  • Computational modeling : Simulate transition states (e.g., DFT) to predict regioselectivity in triazole formation .

Q. How can regioselectivity challenges in multi-step syntheses be mitigated?

  • Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) during azide formation .
  • Microwave-assisted synthesis : Accelerate CuAAC to reduce side reactions .
  • Flow chemistry : Improve control over exothermic steps (e.g., propargyl bromide addition) .

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